N-(furan-2-ylmethyl)-N-(4-methoxybenzyl)-2-nitrobenzamide
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Overview
Description
N-[(FURAN-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]-2-NITROBENZAMIDE is an organic compound that features a furan ring, a methoxyphenyl group, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]-2-NITROBENZAMIDE typically involves the reaction of (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)methyl]methanimine with ketenes generated in situ from chloro- and dichloroacetic acids and 3-(methoxyimino)butanoic acid . The reaction is initiated by potassium hydride, which facilitates the imine–imine rearrangement to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(FURAN-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]-2-NITROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group can be reduced to an amine group using common reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder in acidic conditions.
Substitution: Sodium methoxide (NaOCH3) or other strong nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(FURAN-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]-2-NITROBENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(FURAN-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]-2-NITROBENZAMIDE involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The furan and methoxyphenyl groups may also contribute to the compound’s overall activity by enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
N-[(FURAN-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]METHANIMINE: A precursor in the synthesis of the target compound.
N-[(FURAN-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]BENZAMIDE: Lacks the nitro group, which may result in different chemical and biological properties.
Uniqueness
N-[(FURAN-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]-2-NITROBENZAMIDE is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C20H18N2O5 |
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Molecular Weight |
366.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-N-[(4-methoxyphenyl)methyl]-2-nitrobenzamide |
InChI |
InChI=1S/C20H18N2O5/c1-26-16-10-8-15(9-11-16)13-21(14-17-5-4-12-27-17)20(23)18-6-2-3-7-19(18)22(24)25/h2-12H,13-14H2,1H3 |
InChI Key |
ZNKPPLGZFLOSLG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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